molecular formula C9H6N2 B160765 4-Methylisophthalonitrile CAS No. 1943-88-0

4-Methylisophthalonitrile

Cat. No.: B160765
CAS No.: 1943-88-0
M. Wt: 142.16 g/mol
InChI Key: KWSRDTCYJMRAAD-UHFFFAOYSA-N
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Description

4-Methylisophthalonitrile is an organic compound with the molecular formula C9H6N2. It is a white crystalline solid commonly used in organic synthesis and has various applications in medical, environmental, and industrial research. The compound is characterized by the presence of a methyl group attached to the benzene ring, along with two nitrile groups positioned at the 1,3-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylisophthalonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 4-methylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Methylisophthalonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the nitrile groups can yield primary amines. This reaction is typically carried out using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

    Substitution: The methyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 4-Methylisophthalic acid.

    Reduction: 4-Methylbenzylamine.

    Substitution: 4-Nitro-4-methylisophthalonitrile (from nitration).

Scientific Research Applications

4-Methylisophthalonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a building block for the synthesis of biologically active molecules.

    Medicine: It is explored for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: this compound is used in the production of high-performance polymers and coordination compounds, which are critical for applications in harsh environments.

Mechanism of Action

The mechanism of action of 4-Methylisophthalonitrile depends on its specific application. In biological systems, it may act as an inhibitor or activator of certain enzymes, affecting molecular pathways involved in cellular processes. The nitrile groups can interact with active sites of enzymes, leading to changes in their activity. In industrial applications, the compound’s nitrile groups facilitate strong bonding interactions and cross-linking capabilities, enhancing the properties of polymers and coordination compounds.

Comparison with Similar Compounds

Similar Compounds

    5-Methylisophthalonitrile: Similar in structure but with the methyl group positioned at the 5-position instead of the 4-position.

    Isophthalonitrile: Lacks the methyl group, having only the two nitrile groups on the benzene ring.

Uniqueness

4-Methylisophthalonitrile is unique due to the presence of the methyl group at the 4-position, which influences its reactivity and the types of reactions it can undergo. This structural difference can lead to variations in physical properties, such as melting point and solubility, as well as differences in chemical behavior compared to its analogs.

Properties

IUPAC Name

4-methylbenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSRDTCYJMRAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435220
Record name 4-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1943-88-0
Record name 4-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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